2-[3-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Description
The compound is a derivative of benzothieno[2,3-d]pyrimidin, which is a type of heterocyclic compound. These types of compounds are often studied for their potential applications in various fields, including medicinal chemistry and materials science .
Molecular Structure Analysis
The compound contains a benzothieno[2,3-d]pyrimidin core, which is a fused ring system consisting of a benzene ring, a thiophene ring, and a pyrimidine ring. It also has a phenoxyethoxy group attached to the 3-position and a tetrahydrobenzothieno group attached to the 2-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic systems present in its structure, particularly the benzothieno and pyrimidine rings. These could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the electron-rich aromatic systems could potentially enhance its ability to conduct electricity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[3-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c27-23-21-19-11-4-5-12-20(19)30-24(21)26-22(25-23)16-7-6-10-18(15-16)29-14-13-28-17-8-2-1-3-9-17/h1-3,6-10,15H,4-5,11-14H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFXAWALCUPTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC(=CC=C4)OCCOC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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